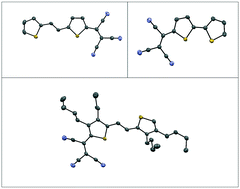The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†
CrystEngComm Pub Date: 2017-11-16 DOI: 10.1039/C7CE01574G
Abstract
The goal of this work is to examine the solid state structures of compounds that have been designed for increased conjugation and solubility, as these factors are important if these compounds are to be used in the solid state. The impact of three commonly employed molecular design strategies on the solid state structures of three thiophene derivatives is reported herein. These strategies include: (i) introduction of a strong electron accepting group (2T–TCV, 1); (ii) increase in conjugation by introducing a vinylene bridge in the presence of a strong electron accepting group (2T–TCV with both a TCV group and a C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C bridge, 2); and (iii) enhancing the solubility by introducing n-butyl side chain groups in the presence of both a strong electron accepting group and a C
C bridge, 2); and (iii) enhancing the solubility by introducing n-butyl side chain groups in the presence of both a strong electron accepting group and a C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C bridge (2T–TCV containing a strong electron accepting group, a C
C bridge (2T–TCV containing a strong electron accepting group, a C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C bridge and four n-butyl groups, 3). Compounds 1 and 2 crystallize with four molecules in the unit cell while the unit cell of compound 3 contains only two molecules. The torsion between the two thiophene rings increases from 4.39° to 5.50° to 5.75° for 1, 2, and 3, respectively. The short distances between adjacent molecules within the unit cell also increase from 2.84 Å in 2 to 3.47 Å in 3. We also note that while the sulfur atoms assume a syn conformation in both 1 and 2, they favor the anti-conformation in 3. DFT calculations show a small energy difference between the syn and anti-conformation for 1 and 2, i.e. 3.18 kJ mol−1 and 3.19 kJ mol−1, respectively; this energy difference is found to be greater for compound 3 with the anti-conformation being 17.47 kJ mol−1 more stable than the syn conformation.
C bridge and four n-butyl groups, 3). Compounds 1 and 2 crystallize with four molecules in the unit cell while the unit cell of compound 3 contains only two molecules. The torsion between the two thiophene rings increases from 4.39° to 5.50° to 5.75° for 1, 2, and 3, respectively. The short distances between adjacent molecules within the unit cell also increase from 2.84 Å in 2 to 3.47 Å in 3. We also note that while the sulfur atoms assume a syn conformation in both 1 and 2, they favor the anti-conformation in 3. DFT calculations show a small energy difference between the syn and anti-conformation for 1 and 2, i.e. 3.18 kJ mol−1 and 3.19 kJ mol−1, respectively; this energy difference is found to be greater for compound 3 with the anti-conformation being 17.47 kJ mol−1 more stable than the syn conformation.


Recommended Literature
- [1] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [2] Atomic Sn sites on nitrogen-doped carbon as a zincophilic and hydrophobic protection layer for stable Zn anodes†
- [3] Curvature induced hierarchical wrinkling patterns in soft bilayers
- [4] Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors†
- [5] Contents list
- [6] An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/
- [7] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack
- [8] Al12Co4: a pioneering heterometallic aluminum oxo cluster with surface-exposed Co sites for the oxygen evolution reaction†
- [9] Oral drug suitability parameters†
- [10] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†










